molecular formula C5H12ClNO2S B6597571 methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride CAS No. 88347-89-1

methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride

Cat. No.: B6597571
CAS No.: 88347-89-1
M. Wt: 185.67 g/mol
InChI Key: HOOBCPSLMYVDBX-UHFFFAOYSA-N
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Description

Chemical Structure: Methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride is a hydrochloride salt of a substituted α-amino ester. Its structure features:

  • A methyl ester group (–COOCH₃) at the carboxylate position.
  • A methylsulfanyl (–SCH₃) substituent at the β-carbon.
  • A protonated amino group (–NH₃⁺) at the α-carbon, stabilized by the chloride counterion.

Molecular Formula: C₅H₁₂ClNO₂S Molecular Weight: 199.67 g/mol (calculated from ). Key Applications: This compound serves as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in chiral synthesis due to its α-amino acid backbone and sulfur-containing functional group .

Properties

IUPAC Name

methyl 2-amino-3-methylsulfanylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOBCPSLMYVDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88347-89-1
Record name methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride typically involves the reaction of methyl 2-amino-3-(methylsulfanyl)propanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis methods, which include the use of large-scale reactors and purification processes such as crystallization and filtration to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function .

Comparison with Similar Compounds

Substituted Phenylpropanoate Derivatives

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Differences
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS 34260-72-5) C₁₀H₁₄ClNO₅ 3,4-Dihydroxyphenyl 263.68 Increased polarity due to hydroxyl groups; higher solubility in polar solvents but reduced stability under oxidative conditions .
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (CAS 3728-20-9) C₁₀H₁₄ClNO₃ 4-Hydroxyphenyl 231.68 Enhanced hydrogen-bonding capacity compared to methylsulfanyl; potential for phenolic oxidation .
(S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (CAS 37466-29-8) C₁₀H₁₄ClNO₃ 3-Hydroxyphenyl 231.68 Similar to 4-hydroxyphenyl analog but with meta-substitution, altering steric and electronic interactions .

Sulfur-Containing Analog

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Differences
Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate hydrochloride (CAS N/A) C₉H₁₈ClNO₄S Ethyl ester, ethoxy-oxoethylsulfanyl 271.76 Larger ester groups (ethyl vs. methyl) increase lipophilicity; the ethoxy-oxoethylsulfanyl group introduces additional metabolic liability due to ester hydrolysis .

Branched-Chain and Modified Backbone Derivatives

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Differences
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (EP 4374877A2) C₈H₁₈ClNO₂ Branched 3,3-dimethyl backbone, methylamino group 195.69 Increased steric hindrance from the dimethyl group reduces enzymatic or receptor binding efficiency compared to linear propanoate derivatives .
(S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride (CAS 68697-61-0) C₁₀H₁₄ClNO₄ Free carboxylic acid, 3-hydroxy-4-methoxyphenyl 255.68 Lack of ester group decreases cell permeability but improves stability in physiological pH .

Key Research Findings

Substituent Effects on Reactivity

  • Methylsulfanyl vs. Hydroxyphenyl : The methylsulfanyl group in the target compound provides moderate lipophilicity (logP ~1.2) compared to hydrophilic hydroxyphenyl analogs (logP <0.5), enhancing membrane permeability in drug delivery applications .
  • Ester Group Stability : Methyl esters (as in the target compound) hydrolyze faster under basic conditions than ethyl esters (e.g., ), but slower than free carboxylic acids .

Biological Activity

Methyl 2-amino-3-(methylsulfanyl)propanoate hydrochloride, also known as methyl D-cysteinate hydrochloride, is an amino acid derivative notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₄H₁₀ClNO₂S
  • Molecular Weight : 171.646 g/mol
  • Melting Point : 143°C
  • Boiling Point : 197.2°C at 760 mmHg

The compound features a methylsulfanyl group attached to a propanoic acid derivative, which may contribute to its unique biological properties.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activities. Research has shown that compounds with similar structures can induce morphological changes in various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The presence of the methylsulfanyl group may enhance antioxidant properties, potentially mitigating oxidative stress within these cells.

Table 1: Comparison of Similar Compounds and Their Biological Activities

Compound NameStructure FeaturesBiological Activity
Methyl 2-[3-(methylthio)propanamido]propanoateContains a methylthio groupAnticancer properties observed
N-MethylglycineSimple amino acid derivativeNeuroprotective effects reported
N-AcetylcysteineContains a thiol groupAntioxidant and mucolytic properties

The biological activity of this compound may involve interaction with cellular receptors or enzymes involved in metabolic pathways. Such interactions could lead to synergistic effects when used in combination therapies for cancer treatment or other diseases.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • In studies involving MCF-7 and U-87MG cells, various concentrations of this compound were tested using the MTT assay to determine cytotoxicity.
    • Results indicated that the compound exhibited significant cell viability reduction at concentrations ranging from µM to mM over a treatment period of up to 96 hours .
  • Antifungal Activity :
    • Research on related compounds has demonstrated antifungal properties against several phytopathogenic fungi, suggesting potential applications in agricultural settings .
    • The study utilized mycelial growth rate methods to assess efficacy, with certain derivatives showing EC50 values comparable to commercial biofungicides .

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the reaction of thionyl chloride with amino acid derivatives under controlled conditions. This multi-step synthesis allows for modifications that enhance the pharmacological properties of the compound.

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